molecular formula C6H11NO2 B12971007 (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid

(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid

Cat. No.: B12971007
M. Wt: 129.16 g/mol
InChI Key: NJLZXBZFWMPWSO-WHFBIAKZSA-N
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Description

(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to control reaction conditions precisely, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,5S)-5-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5S)-5-Methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S,5S)-5-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

NJLZXBZFWMPWSO-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C[C@@H](CN1)C(=O)O

Canonical SMILES

CC1CC(CN1)C(=O)O

Origin of Product

United States

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